TCS PrP Inhibitor 13

Antiprion activity PrP-res accumulation ScN2a cell line

TCS PrP Inhibitor 13 (CAS 34320-83-7), chemically defined as 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one, is a pyrazolone-derived small molecule that functions as a potent antiprion agent. It inhibits the accumulation of protease-resistant prion protein (PrP-res) in prion-infected mouse neuroblastoma (N2a) cell lines, with a reported IC50 of 3 nM in both ScN2a and F3 cell models.

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
CAS No. 34320-83-7
Cat. No. B1663701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCS PrP Inhibitor 13
CAS34320-83-7
Synonyms2,4-Dihydro-5-(4-nitrophenyl)-2-phenyl-3H-pyrazol-3-one
Molecular FormulaC15H11N3O3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3/c19-15-10-14(11-6-8-13(9-7-11)18(20)21)16-17(15)12-4-2-1-3-5-12/h1-9H,10H2
InChIKeyFDAVFKZPGQEGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

TCS PrP Inhibitor 13 (CAS 34320-83-7): Chemical Identity and Baseline Characteristics


TCS PrP Inhibitor 13 (CAS 34320-83-7), chemically defined as 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one, is a pyrazolone-derived small molecule that functions as a potent antiprion agent. It inhibits the accumulation of protease-resistant prion protein (PrP-res) in prion-infected mouse neuroblastoma (N2a) cell lines, with a reported IC50 of 3 nM in both ScN2a and F3 cell models [1]. The compound exhibits a molecular weight of 281.27 Da, a molecular formula of C15H11N3O3, and is typically supplied as a yellow solid with a purity of ≥98% as determined by HPLC [2]. As a research-use-only chemical tool, TCS PrP Inhibitor 13 serves as a reference standard for investigating prion biology and evaluating antiprion activity in cellular models of transmissible spongiform encephalopathies .

Why Generic Substitution of TCS PrP Inhibitor 13 (CAS 34320-83-7) Fails: Structural and Pharmacological Uniqueness


TCS PrP Inhibitor 13 cannot be reliably substituted with other antiprion compounds due to its distinct pyrazolone scaffold and a well-defined structure-activity relationship (SAR) profile that distinguishes it from chemically unrelated prion inhibitors. Within the pyrazolone series itself, only 7 of 19 synthesized derivatives exhibited measurable antiprion activity, and compound 13 was the most potent among them, achieving an IC50 of 3 nM—a value that is orders of magnitude lower than that of many other pyrazolone analogs [1]. Furthermore, the compound's mechanism of action has been explicitly shown not to correlate with antioxidant or hydroxyl radical scavenging activities, which differentiates it from many other antiprion agents that exert their effects through oxidative stress modulation . Attempting to substitute TCS PrP Inhibitor 13 with a structurally unrelated antiprion compound (e.g., quinacrine, GN8, LD7, or resveratrol) or even a less active pyrazolone analog would fundamentally alter experimental outcomes, given the substantial differences in potency, target engagement, and mechanism of action. The quantitative evidence presented in Section 3 provides a rigorous basis for selecting TCS PrP Inhibitor 13 over its closest analogs and alternative chemotypes.

Quantitative Differentiation of TCS PrP Inhibitor 13 (CAS 34320-83-7): Comparative Evidence Against Key Analogs and Alternative Chemotypes


Superior Potency in Prion-Infected Neuroblastoma Cells: TCS PrP Inhibitor 13 vs. GN8 and LD7

TCS PrP Inhibitor 13 exhibits sub-nanomolar potency (IC50 = 3 nM) in inhibiting PrP-res accumulation in ScN2a cells, which is approximately 2240-fold more potent than the reference compound GN8 (IC50 = 6.72 ± 1.13 µM) and approximately 1933-fold more potent than the phenethyl piperidine LD7 (EC50 = 5.8 µM) when assessed in comparable cellular models of prion infection [1][2][3]. This quantitative difference is not marginal but represents a multi-log order separation in potency, establishing TCS PrP Inhibitor 13 as a substantially more sensitive tool for probing prion biology at low nanomolar concentrations.

Antiprion activity PrP-res accumulation ScN2a cell line

Substantial Potency Advantage Over Resveratrol in Prion-Infected Cell Models

In prion-infected cell models, TCS PrP Inhibitor 13 demonstrates an IC50 of 3 nM against PrP-res accumulation in ScN2a cells, whereas the natural product resveratrol achieves an EC50 of 0.61 µM (610 nM) in the SMB-S15 scrapie-infected cell line [1][2]. Although the cell lines differ (ScN2a vs. SMB-S15), both are well-established models for assessing antiprion activity, and the approximately 203-fold potency differential strongly favors TCS PrP Inhibitor 13 for applications requiring high sensitivity and low compound consumption.

Prion infectivity PrP-res inhibition Comparative potency

Potency Differentiation Within the Pyrazolone Series: TCS PrP Inhibitor 13 vs. Less Active Analogs

Among a series of 19 synthesized pyrazolone derivatives evaluated by Kimata et al., only 7 compounds exhibited measurable inhibition of PrP-res accumulation. Compound 13 (TCS PrP Inhibitor 13) was the most active of the series, achieving an IC50 of 3 nM in both ScN2a and F3 cell lines [1]. While the original publication does not provide individual IC50 values for the remaining 6 active compounds, the designation of compound 13 as 'remarkably active' within the SAR study indicates that other pyrazolone analogs in the series possess significantly lower potency or are completely inactive. This intraseries differentiation is critical for procurement decisions: selecting a less active pyrazolone analog, even one with structural similarity, would result in substantially reduced antiprion activity and may fail to reproduce key experimental outcomes.

Pyrazolone derivatives SAR analysis Antiprion activity

Mechanistic Differentiation: Antiprion Activity Independent of Antioxidant Mechanisms

TCS PrP Inhibitor 13 inhibits PrP-res accumulation through a mechanism that does not correlate with antioxidant activities, hydroxyl radical scavenging, or SOD-like activities, as explicitly demonstrated in the original characterization study [1]. While the compound does exhibit moderate radical scavenging activity against hydroxyl radicals in vitro (IC50 = 90 nM) , this property was shown not to be the basis for its antiprion activity [1]. This mechanistic distinction is significant because many antiprion compounds (including various polyphenols and quinacrine derivatives) exert their effects at least in part through antioxidant or radical-scavenging mechanisms. In contrast, TCS PrP Inhibitor 13 operates via a distinct pathway, making it a more specific tool for probing prion conversion mechanisms that are independent of oxidative stress pathways.

Mechanism of action Antioxidant activity Hydroxyl radical scavenging

Auxiliary Biological Activity: Induction of Apoptosis in Schwannoma Cells

Beyond its primary antiprion activity, TCS PrP Inhibitor 13 has been shown to reduce PrP expression and decrease proliferation and survival in schwannoma cell lines [1]. Specifically, treatment with 0-500 µM TCS PrP Inhibitor 13 dramatically raises the expression of cleaved caspase-3 (an apoptotic marker) while dramatically lowering levels of total ERK1/2, pAKT, total FAK, Cyclin D1, and PrPC . This dual activity profile—potent antiprion effects at low nanomolar concentrations plus apoptosis induction in schwannoma cells—is not shared by many other prion inhibitors and may be relevant for researchers investigating the intersection of prion protein biology and tumor suppression mechanisms, particularly in the context of Merlin-deficient tumors [1].

Schwannoma Apoptosis Cellular prion protein

Analytical Quality and Purity Specification: ≥98% HPLC Purity

TCS PrP Inhibitor 13 is supplied with a guaranteed minimum purity of ≥98% as determined by HPLC, a specification that is consistently maintained across multiple reputable vendors including Tocris, MedChemExpress, InvivoChem, and Aladdin Scientific . Batch-specific certificates of analysis (COA) are available from multiple suppliers, with some batches achieving purities as high as 99.05% . In contrast, some alternative antiprion compounds or lower-cost generic sources may offer only 95% purity (e.g., AKSci specification for TCS PrP Inhibitor 13) . This 3-5% purity differential can be significant in sensitive biological assays where minor impurities may introduce confounding activities or cytotoxicity. For procurement purposes, the availability of high-purity material with documented batch-to-batch consistency reduces experimental variability and enhances reproducibility.

HPLC purity Quality control Analytical specification

Optimal Research and Procurement Scenarios for TCS PrP Inhibitor 13 (CAS 34320-83-7)


High-Sensitivity Screening for Antiprion Activity in Cellular Models

TCS PrP Inhibitor 13 is optimally deployed as a positive control or reference compound in high-throughput or high-content screening campaigns aimed at identifying novel antiprion agents. Its sub-nanomolar potency (IC50 = 3 nM) enables detection of even subtle inhibition of PrP-res accumulation in ScN2a and F3 cell lines, providing a robust benchmark against which to compare new chemical entities [1]. The compound's well-characterized SAR within the pyrazolone series and its independence from antioxidant mechanisms further support its use as a specific pharmacological tool in mechanism-of-action studies .

Investigating the Role of Cellular Prion Protein in Tumor Biology

For research groups studying the tumor-suppressive functions of cellular prion protein (PrPC), particularly in Merlin-deficient schwannomas and related tumor models, TCS PrP Inhibitor 13 offers a dual-action profile: potent inhibition of PrP-res accumulation at low nanomolar concentrations combined with induction of apoptosis and downregulation of survival signaling pathways (ERK1/2, AKT, Cyclin D1) in schwannoma cells at higher micromolar concentrations [2]. This makes the compound a valuable tool for dissecting PrPC-dependent oncogenic signaling pathways and for evaluating therapeutic hypotheses in neurofibromatosis type 2 (NF2)-associated tumor models.

Reference Standard for Method Development and Assay Validation

Given its well-documented potency, high analytical purity (≥98% by HPLC), and commercial availability from multiple reputable vendors, TCS PrP Inhibitor 13 serves as an ideal reference standard for developing and validating assays that measure PrP-res accumulation, prion infectivity, or PrPC-dependent cellular phenotypes . The availability of batch-specific certificates of analysis (COA) and the compound's defined solubility profile (88 mg/mL in DMSO) facilitate reproducible preparation of stock solutions and minimize inter-experimental variability .

Comparative Pharmacology Studies Across Antiprion Chemotypes

TCS PrP Inhibitor 13 is uniquely suited as a representative pyrazolone-class antiprion agent in comparative pharmacology studies that benchmark the potency, selectivity, and mechanism of action of diverse antiprion chemotypes. Its multi-log potency advantage over compounds such as GN8 (IC50 = 6.72 µM), LD7 (EC50 = 5.8 µM), and resveratrol (EC50 = 0.61 µM) provides a clear reference point for assessing the relative activity of novel antiprion candidates in standardized ScN2a cell-based assays [3][4][5]. Such studies are essential for prioritizing lead compounds in drug discovery programs targeting prion diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCS PrP Inhibitor 13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.